![molecular formula C6H12N6O B14371363 3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol CAS No. 91313-29-0](/img/structure/B14371363.png)
3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of amino groups at the 4 and 6 positions of the triazine ring and a propanol group attached to the amino group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol typically involves the substitution of chloride ions in cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with 4,6-diamino-1,3,5-triazine in the presence of a base such as sodium carbonate. The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to improve the yield and purity of the product while reducing reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation reactions may produce oxidized forms of the compound .
Applications De Recherche Scientifique
3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of various chemical products, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, potentially disrupting their normal function. This interaction can inhibit the growth of microorganisms, making the compound useful as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammeline: 4,6-Diamino-1,3,5-triazin-2-ol
Ammelin: 2,4-Diamino-1,3,5-triazin-6-one
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate: A derivative with similar structural features
Uniqueness
3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol is unique due to the presence of the propanol group, which can enhance its solubility and reactivity compared to other triazine derivatives. This makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
91313-29-0 |
|---|---|
Formule moléculaire |
C6H12N6O |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C6H12N6O/c7-4-10-5(8)12-6(11-4)9-2-1-3-13/h13H,1-3H2,(H5,7,8,9,10,11,12) |
Clé InChI |
LETMOHPMBKYRPT-UHFFFAOYSA-N |
SMILES canonique |
C(CNC1=NC(=NC(=N1)N)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


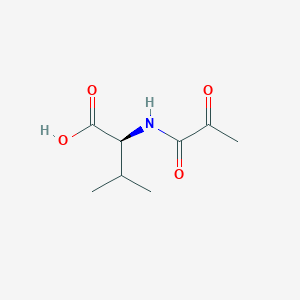
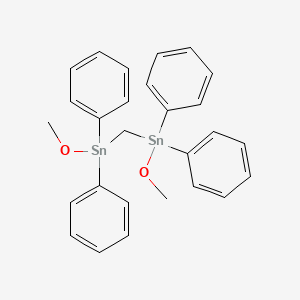
![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
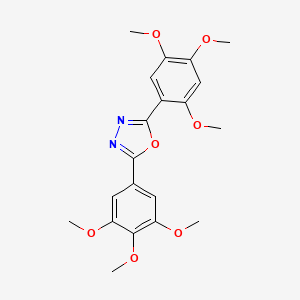
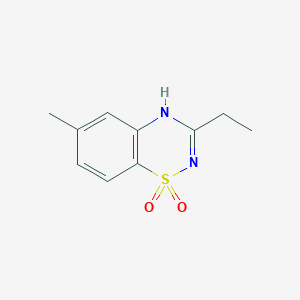
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)

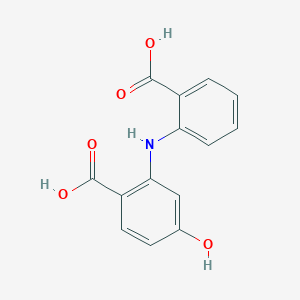
![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)


![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
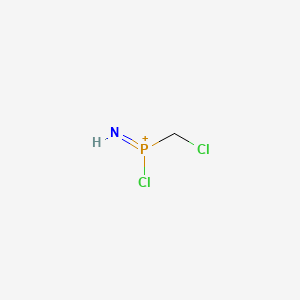
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)
